

Application Notes and Protocols for LY2140023 in Rodent Models of Schizophrenia

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Compound of Interest

Compound Name: *Pomaglumetad methionil hydrochloride*

Cat. No.: *B8137013*

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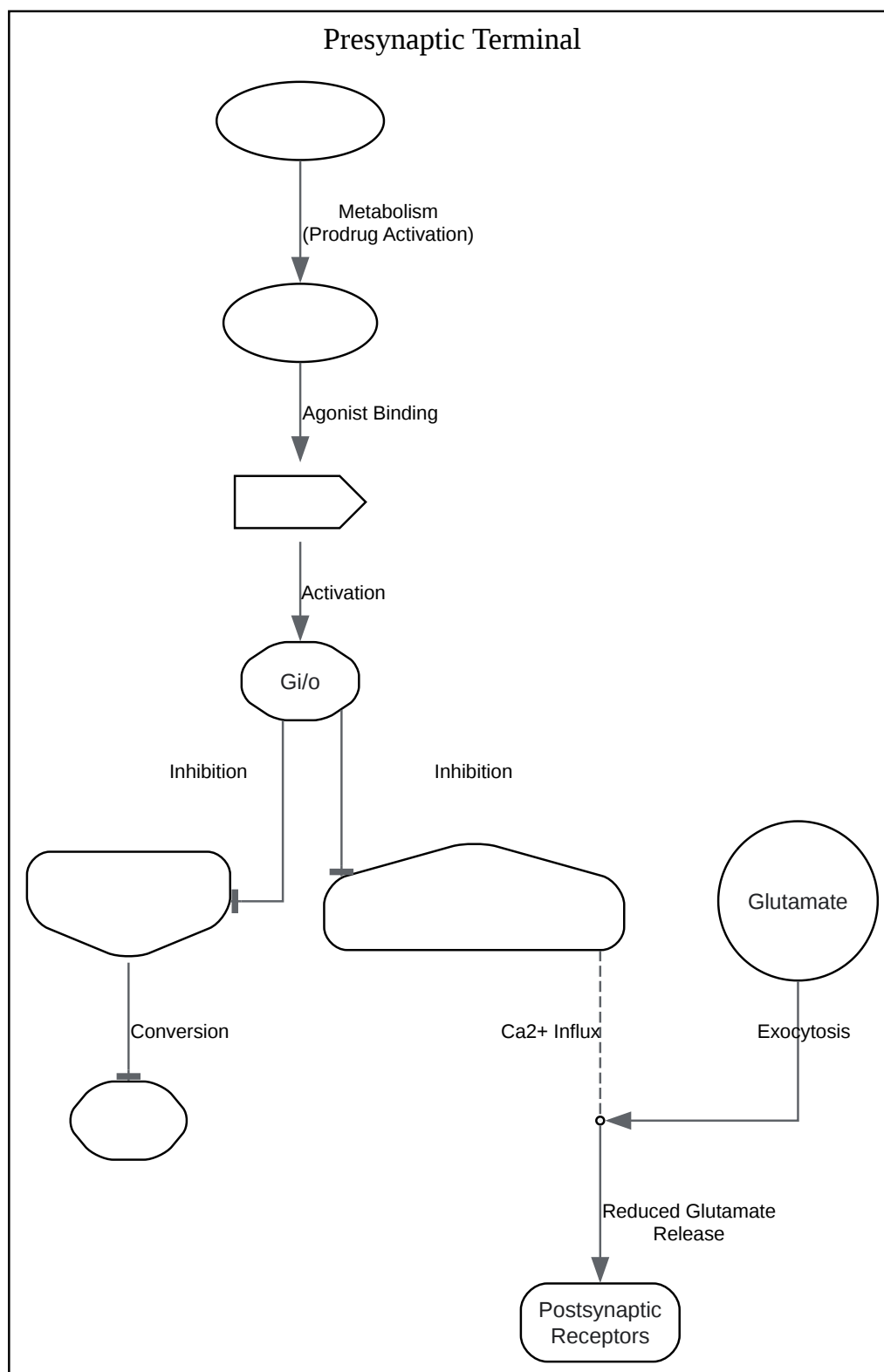
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of LY2140023 (pomaglumetad methionil), a selective metabotropic glutamate 2/3 (mGlu2/3) receptor agonist, in preclinical rodent models of schizophrenia.[1][2][3] LY2140023 is the oral prodrug of LY404039 and has been investigated as a novel non-dopaminergic therapeutic agent for schizophrenia.[1][2][3][4] It is hypothesized to restore glutamate dysregulation, a key factor in the pathophysiology of the disorder.[4]

Mechanism of Action

LY2140023, through its active metabolite LY404039, acts as an agonist at mGlu2 and mGlu3 receptors.[1][3][5] These receptors are primarily located presynaptically in key brain regions implicated in schizophrenia, such as the prefrontal cortex, hippocampus, and striatum.[6] Activation of these Gi/o-coupled receptors leads to a reduction in the presynaptic release of glutamate.[1][2][7][8] This modulation of glutamatergic neurotransmission is believed to counteract the hyperactivity of cortical pyramidal neurons associated with psychosis.[5] Unlike traditional antipsychotics, LY2140023 does not have a direct affinity for dopamine or serotonin receptors.[1][2]

Signaling Pathway of LY2140023 (LY404039)



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Caption: Signaling pathway of LY2140023's active metabolite, LY404039.

Rodent Models of Schizophrenia for LY2140023

Testing

Several rodent models are employed to evaluate the antipsychotic potential of compounds like LY2140023. These models aim to replicate certain aspects of schizophrenia, including positive, negative, and cognitive symptoms.

NMDA Receptor Antagonist-Induced Hyperactivity Models

These models are widely used to screen for antipsychotic efficacy, particularly against positive symptoms. Non-competitive NMDA receptor antagonists like phencyclidine (PCP) and ketamine induce a hyper-glutamatergic state, leading to locomotor hyperactivity in rodents.[\[9\]](#)
[\[10\]](#)

Experimental Protocol: PCP-Induced Hyperlocomotion in Mice

- Animals: Male C57BL/6 mice (8-10 weeks old).
- Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with food and water available ad libitum. Acclimatize animals to the testing room for at least 1 hour before the experiment.
- Drug Preparation:
 - LY2140023 (Pomaglumetad Methionil): Dissolve in 0.9% sterile saline. The pH may be adjusted to ~7.0 with dropwise addition of 1M NaOH.[\[11\]](#)
 - Phencyclidine (PCP): Dissolve in 0.9% sterile saline.
- Drug Administration:
 - Administer LY2140023 (e.g., 3, 10, 30 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before PCP administration.
 - Administer PCP (e.g., 5 mg/kg) subcutaneously (s.c.).

- Behavioral Assessment:
 - Immediately after PCP injection, place individual mice into open-field arenas (e.g., 40 x 40 x 30 cm).
 - Record locomotor activity (total distance traveled, ambulations) for 60-90 minutes using an automated video-tracking system.
- Data Analysis: Analyze the total distance traveled or ambulation counts using ANOVA followed by post-hoc tests to compare treatment groups.

Neurodevelopmental Models

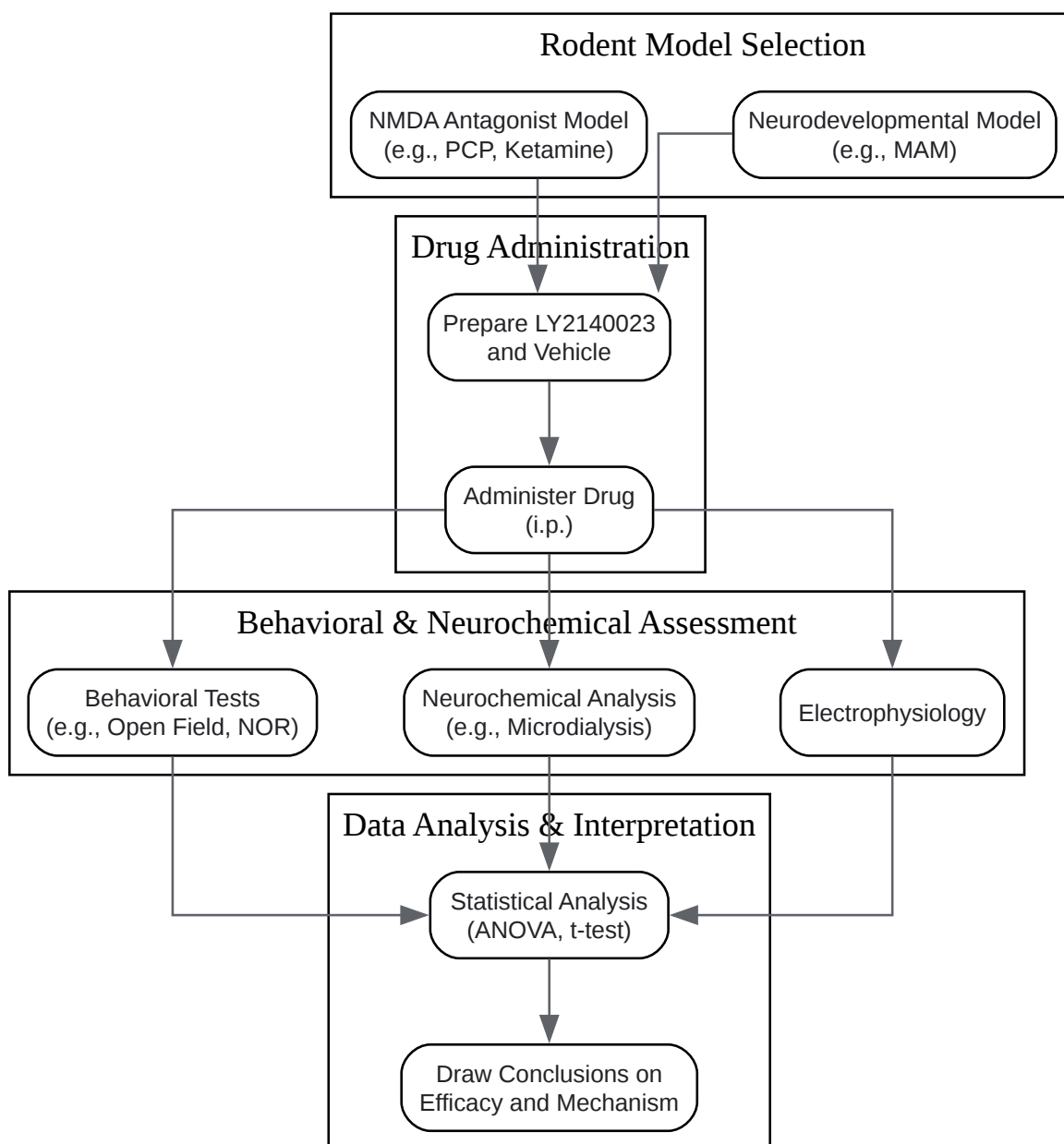
These models aim to replicate the developmental origins of schizophrenia. The Methylazoxymethanol acetate (MAM) model involves prenatal exposure to a neurotoxin, leading to behavioral and neurochemical abnormalities in adulthood that resemble schizophrenia.[\[11\]](#)

Experimental Protocol: Peripubertal Treatment in the MAM Model

- MAM Model Induction:
 - On gestational day 17, administer pregnant Sprague-Dawley rats with a single i.p. injection of MAM (e.g., 22 mg/kg) or saline (for control animals).
 - Allow dams to give birth and wean the pups at postnatal day 21.
- Peripubertal Drug Treatment:
 - From postnatal day 31 to 40, administer male offspring with LY2140023 (e.g., 3 mg/kg, i.p.), vehicle, or no injection daily.[\[11\]](#)
- Adult Behavioral and Neurophysiological Assessment:
 - Once the animals reach adulthood (e.g., > postnatal day 90), perform a battery of tests:
 - Novel Object Recognition (NOR): To assess cognitive deficits.

- Electrophysiology: In vivo recordings of ventral hippocampal (vHPC) pyramidal neuron activity and dopamine (DA) neuron population activity in the ventral tegmental area (VTA).[11]
- Data Analysis: Use appropriate statistical tests (e.g., t-tests, ANOVA) to compare the outcomes between the different treatment groups in both MAM-exposed and control animals.

Experimental Workflow



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Caption: General experimental workflow for testing LY2140023 in rodent models.

Quantitative Data Summary

The following tables summarize the effects of LY2140023 and its active metabolite in rodent models and the effects of LY2140023 in clinical trials.

Table 1: Preclinical Efficacy of mGlu2/3 Agonists in Rodent Models

Model	Species	mGlu2/3 Agonist	Dose	Effect	Reference
PCP-induced hyperlocomotion	Mouse	LY404039	Not Specified	Inhibited PCP-induced hyperlocomotion	[12]
PCP-induced behaviors	Rat	LY354740, LY379268	Not Specified	Blocked certain behavioral responses to PCP	[7] [8]
MAM Model	Rat	LY2140023 (POM)	3 mg/kg/day (PD 31-40)	Normalized DA neuron and vHPC pyramidal neuron activity in adulthood	[11]
5-HT-induced EPSPs	Rat	LY354740, LY379268	Not Specified	Potently suppressed glutamate release in prefrontal cortex	[7] [8]

Table 2: Neurochemical Effects of LY2140023/LY404039 in Rats

Compound	Administration	Brain Region/Fluid	Analyte	Effect	Reference
LY2140023	Acute oral	Prefrontal Cortex	DOPAC, HVA	Significant dose-dependent increase	[13] [14]
LY2140023	Acute oral	Prefrontal Cortex	5-HIAA	No significant change	[13] [14]
LY2140023	7-day oral	CSF	HVA	Elevated concentrations	[13] [14]
LY404039	Acute i.p.	CSF	DOPAC, HVA, MHPG	Increased concentrations	[13] [14]
LY404039	Acute i.p.	CSF	5-HIAA	No significant change	[13] [14]

DOPAC: Dihydroxyphenylacetic acid; HVA: Homovanillic acid; 5-HIAA: 5-Hydroxyindoleacetic acid; MHPG: Methoxy-hydroxyphenylglycol; CSF: Cerebrospinal fluid.

Table 3: Summary of Key Clinical Trial Findings for LY2140023 in Schizophrenia

Phase	Comparison	Key Efficacy Finding	Key Safety/Tolerability Finding	Reference
Phase 2	vs. Placebo & Olanzapine	Statistically significant improvement in PANSS total, positive, and negative symptoms vs. placebo at 4 weeks.	Generally well-tolerated, no significant difference from placebo in prolactin elevation, EPS, or weight gain.	[12] [15]
Phase 2 (long-term)	vs. Atypical Antipsychotic Standard of Care (SOC)	Comparable negative symptom improvement to SOC at 24 weeks.	Lower incidence of parkinsonism and akathisia compared to SOC. More vomiting, agitation, and dyspepsia.	[16]
Phase 3	vs. Aripiprazole	Aripiprazole showed significantly greater improvement in PANSS total score.	LY2140023 resulted in significantly less weight gain. Higher incidence of serious adverse events and discontinuation due to adverse events.	[17]
Adjunctive Therapy	vs. Placebo (with SGA)	No significant improvement in negative	Generally well-tolerated, with more vomiting reported in the	[18]

symptoms (NSA- LY2140023
16 total score). group.

PANSS: Positive and Negative Syndrome Scale; EPS: Extrapyrarnidal Symptoms; SGA: Second-Generation Antipsychotic; NSA-16: 16-item Negative Symptom Assessment scale.

Conclusion

LY2140023 has demonstrated efficacy in preclinical rodent models of schizophrenia by attenuating behaviors relevant to psychosis and normalizing neuronal hyperactivity.^{[11][12]} Its mechanism of action, centered on the modulation of glutamate release via mGlu2/3 receptor agonism, offers a theoretical advantage over traditional dopamine-blocking antipsychotics, particularly concerning side effects like weight gain and extrapyramidal symptoms.^{[1][6][16]} However, clinical trial results have been mixed, with an early Phase 2 study showing promise, but subsequent Phase 3 trials failing to consistently demonstrate superior or even non-inferior efficacy compared to existing treatments.^{[5][12][17]} Further research may be warranted to identify specific patient populations that might benefit from a glutamatergic-based therapeutic approach.^[19]

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